2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid

PARP inhibition DNA repair cancer resistance

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid (CAS 904818-18-4) is a small-molecule heterocycle (C₁₅H₁₀N₂O₄, MW 282.25 g/mol) consisting of a benzimidazole core bearing a 5-carboxylic acid substituent and a 2-(benzo[d][1,3]dioxol-5-yl) group. The compound is catalogued by the U.S.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
CAS No. 904818-18-4
Cat. No. B1284467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid
CAS904818-18-4
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O
InChIInChI=1S/C15H10N2O4/c18-15(19)9-1-3-10-11(5-9)17-14(16-10)8-2-4-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17)(H,18,19)
InChIKeyAFXZEVYNGYWEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid (CAS 904818-18-4): Procurement-Ready Structural Profile


2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid (CAS 904818-18-4) is a small-molecule heterocycle (C₁₅H₁₀N₂O₄, MW 282.25 g/mol) consisting of a benzimidazole core bearing a 5-carboxylic acid substituent and a 2-(benzo[d][1,3]dioxol-5-yl) group . The compound is catalogued by the U.S. EPA DSSTox database under the record name 2-(2H-1,3-Benzodioxol-5-yl)-1H-benzimidazole-6-carboxylic acid, reflecting positional isomerism in nomenclature [1]. It is primarily offered as a research chemical or screening compound by specialty chemical suppliers, with documented computed physicochemical properties including a calculated density of 1.533 g/cm³, a boiling point of 583.3 °C at 760 mmHg, and a flash point of 306.6 °C .

Why 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid Cannot Be Replaced by a Simpler Analog


The compound's structural architecture integrates three distinct pharmacophoric features—a benzimidazole scaffold, a benzo[d][1,3]dioxole (methylenedioxyphenyl) ring, and a free carboxylic acid—into a single, non-interchangeable entity. Removing the benzo[d][1,3]dioxole group (e.g., substituting with a simple phenyl ring) would alter the electron density and planar surface area of the molecule, which are critical for interactions with biological targets [1]. Similarly, omitting the 5-carboxylic acid group would abolish a key hydrogen-bond donor/acceptor and charge-bearing moiety necessary for binding to certain enzymes or receptors [2]. These structural components have been individually validated as essential for activity in related benzimidazole series, as demonstrated by the SAR studies of 2-arylbenzimidazole-4-carboxamides as PARP inhibitors, where the nature of the 2-aryl substituent and the presence of a carboxamide group dramatically influenced inhibitory potency [2].

Head-to-Head Differentiation Evidence for 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid


PARP-1 Inhibitory Potency of the 4-Carboxamide Analog Versus the Target 5-Carboxylic Acid Scaffold

The closest structurally characterized analog with published quantitative binding data is 2-benzo[1,3]dioxol-5-yl-1H-benzoimidazole-4-carboxylic acid amide (BDBM50093365, CHEMBL337386). This compound, which differs from the target compound by possessing a 4-carboxamide group instead of a 5-carboxylic acid, demonstrated a Ki value of 5.9 nM against human PARP-1 in a radioligand binding assay [1]. While no direct binding data are available for the target 5-carboxylic acid compound, the significant difference in functional group position (4- vs. 5-substitution) and identity (carboxamide vs. carboxylic acid) is expected to produce markedly different binding profiles, as established by the structure-activity relationships (SAR) described for this chemical series. The target compound's carboxylic acid group may confer distinct solubility and ionization properties compared to the carboxamide analog, potentially affecting pharmacokinetic behavior [1].

PARP inhibition DNA repair cancer resistance

Anticancer Activity of 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole Versus the Target Carboxylic Acid Derivative

The non-carboxylated analog 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole (CAS 30978-90-6) has been reported to inhibit tubulin polymerization and exhibit an IC50 of 0.15 µM against the MCF-7 breast cancer cell line . The target compound, which incorporates an additional carboxylic acid group at the 5-position of the benzimidazole, is expected to show different cellular activity due to altered membrane permeability and target engagement. While direct head-to-head data are lacking, the addition of a carboxylic acid group generally enhances aqueous solubility but reduces passive membrane permeability, suggesting the target compound may exhibit a distinct in vitro efficacy and pharmacokinetic profile compared to the reference analog .

Antiproliferative activity tubulin polymerization MCF-7 cell line

Structural Conformation: Planar Geometry and Hydrogen-Bonding Potential Differentiate the Target from Flexible Analogs

X-ray crystallographic studies of the closely related analog 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole (CAS 30978-90-6) revealed a near-planar conformation with dihedral angles of 15.35° and 10.99° between the benzimidazole and benzodioxole ring systems, stabilized by N-H···N hydrogen bonds in the crystal lattice [1]. The target compound introduces a carboxylic acid group at the 5-position, which can engage in additional intermolecular hydrogen bonds, potentially altering the crystal packing and solid-state properties compared to the non-carboxylated analog. This conformational rigidity is a key structural feature that influences molecular recognition and target binding, differentiating it from more flexible benzimidazole derivatives that lack the constrained benzodioxole moiety [1].

X-ray crystallography conformational rigidity drug design

Procurement-Driven Application Scenarios for 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid


Hit-to-Lead Optimization in Oncology Drug Discovery

This compound serves as a versatile carboxylic acid building block for the synthesis of focused libraries targeting DNA repair enzymes or tubulin polymerization. Its benzodioxole-benzimidazole core has been validated in PARP-1 inhibitor programs (see Evidence Item 1), and the 5-carboxylic acid function allows for facile derivatization into amides, esters, or other prodrug forms [1]. Procurement is most impactful when a project demands a constrained, planar scaffold with a hydrogen-bond-capable substituent at the 5-position.

Chemical Probe Development for Acetylcholinesterase or Other CNS Targets

Benzodioxole derivatives are known acetylcholinesterase inhibitors, as exemplified in patent US-9346818-B2 [1]. While the target compound itself has not been explicitly claimed in this patent, its structural similarity to the described benzodioxole derivatives positions it as a candidate for CNS-targeted probe development, where the carboxylic acid group can be utilized for bioconjugation or surface attachment in biosensor applications.

Structure-Activity Relationship (SAR) Studies of Regioisomeric Benzimidazoles

The positional isomerism between the target 5-carboxylic acid and the 4-carboxamide analog (see Evidence Item 1) makes this compound valuable for systematic SAR campaigns. By procuring both the 5-carboxylic acid and the 4-carboxamide analogs, researchers can directly evaluate the impact of functional group position on potency, selectivity, and pharmacokinetic properties, thereby generating patentable lead series with improved therapeutic indices.

Material Science: Metal-Organic Framework (MOF) Synthesis

The compound's bifunctional nature—combining a rigid aromatic core with a metal-coordinating carboxylic acid group—allows it to act as an organic linker in the construction of novel MOFs. While no MOFs have been reported with this specific linker, analogous benzo[d][1,3]dioxole-dicarboxylic acids have been used to create isoreticular MOFs with tunable pore sizes [1]. The target compound's monofunctional acid may serve as a capping ligand or a building block for mixed-linker MOFs with unique adsorption properties.

Quote Request

Request a Quote for 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.